molecular formula C9H20O2S B8281523 3-(3,3-Dimethylbutylthio)-1,2propanediol

3-(3,3-Dimethylbutylthio)-1,2propanediol

Cat. No. B8281523
M. Wt: 192.32 g/mol
InChI Key: BEJAIBIDAVSTAT-UHFFFAOYSA-N
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Patent
US04877899

Procedure details

A mixture of 3-mercapto-1,2-propanediol (10.8 g), 3,3-dimethyl-1-butene (9.6 g) and 2,2'-azobis(2-methylpropionitrile) (0.5 g) is heated under reflux with vigorous stirring for 20 hours, then is diluted with hexane, extracted with water and stripped to give 3-(3,3-dimethylbutylthio)-1,2propanediol.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[CH3:7][C:8]([CH3:12])([CH3:11])[CH:9]=[CH2:10].N(C(C)(C)C#N)=NC(C)(C)C#N>CCCCCC>[CH3:7][C:8]([CH3:12])([CH3:11])[CH2:9][CH2:10][S:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
SCC(CO)O
Name
Quantity
9.6 g
Type
reactant
Smiles
CC(C=C)(C)C
Name
Quantity
0.5 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with water

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(CCSCC(CO)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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